3-Amino-4-methylpyridine

描述

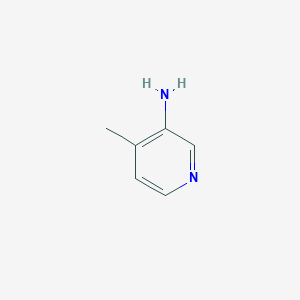

3-Amino-4-methylpyridine is an organic compound with the molecular formula C6H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions: 3-Amino-4-methylpyridine can be synthesized through several methods. One common method involves the reaction of 4-methylpyridine with nitrogen pentoxide (N2O5). This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Another method involves the use of 4-methylpyridine-3-boronic acid as a raw material. In this process, an inorganic amide is used as an ammonia source, and the reaction is catalyzed by a metal oxide. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods: In industrial settings, this compound is often produced using high-pressure reactors. For instance, 2-chloro-3-amino-4-methylpyridine can be reacted with sodium acetate and methanol in the presence of palladium on carbon as a catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields .

化学反应分析

Types of Reactions: 3-Amino-4-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products:

Oxidation: Products include pyridine N-oxides.

Reduction: Products include secondary and tertiary amines.

Substitution: Products include halogenated and alkylated pyridines.

科学研究应用

Pharmaceutical Applications

Nevirapine Synthesis

One of the primary applications of 3-amino-4-methylpyridine is in the synthesis of Nevirapine, an anti-HIV drug. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used to prevent mother-to-child transmission of HIV during childbirth. The compound serves as a crucial intermediate in the synthetic pathway for Nevirapine, where it is transformed into various derivatives through chlorination and other reactions.

Synthesis Methods

Recent advancements have focused on improving the synthesis methods for this compound to enhance yield and reduce costs. For instance, one patent describes a method using 4-picoline-3-boronic acid as a starting material, which reacts with inorganic amides in the presence of metal oxides as catalysts to yield this compound efficiently .

| Synthesis Method | Starting Material | Catalyst | Yield (%) |

|---|---|---|---|

| Traditional Chlorination | This compound | N/A | Variable |

| Boronic Acid Method | 4-Picoline-3-boronic acid | Metal oxides | Up to 95 |

Organic Synthesis

Beyond its role in pharmaceuticals, this compound is utilized in various organic synthesis processes. It acts as a building block for synthesizing other nitrogen-containing compounds, which are vital in creating agrochemicals and specialty chemicals.

Case Study: Synthesis of Picoline Derivatives

A study reported the use of this compound as a precursor for synthesizing substituted picolines through various functionalization reactions. These derivatives have applications in agrochemicals and materials science due to their unique properties .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound are explored for their potential use as pesticides and herbicides. The nitrogen-containing structure provides a framework for developing novel agrochemical agents that can target specific pests or diseases.

Research Findings

Research has indicated that certain derivatives exhibit promising biological activity against common agricultural pests, suggesting that further exploration could lead to effective new products in crop protection .

作用机制

The mechanism of action of 3-Amino-4-methylpyridine involves its interaction with various molecular targets. In the case of its use in pharmaceuticals, it acts by inhibiting specific enzymes or receptors, thereby exerting its therapeutic effects. For example, in the synthesis of nevirapine, it targets the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication .

相似化合物的比较

3-Amino-4-methylpyridine can be compared with other similar compounds such as:

2-Amino-4-methylpyridine: This compound has the amino group at the second position instead of the third, leading to different chemical properties and reactivity.

3-Amino-2-chloro-4-methylpyridine: The presence of a chlorine atom at the second position significantly alters its chemical behavior and applications.

3-Aminopyridine: Lacking the methyl group, this compound exhibits different reactivity and is used in different applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it a valuable intermediate in various chemical syntheses .

生物活性

3-Amino-4-methylpyridine (3-AMP) is an organic compound known for its diverse biological activities and applications in pharmaceutical chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈N₂, characterized by an amino group at the third position and a methyl group at the fourth position of the pyridine ring. Its structural uniqueness contributes to its reactivity and biological activity, making it a valuable intermediate in various chemical syntheses, particularly in pharmaceuticals.

Biochemical Pathways

3-AMP is primarily utilized as an intermediate in the synthesis of biologically active compounds, including the anti-AIDS drug nevirapine. The compound participates in important biochemical reactions such as the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon-carbon bonds in organic synthesis .

Cellular Effects

Research indicates that 3-AMP influences cellular functions, including cell signaling pathways and gene expression. It has been shown to interact with various biomolecules, which can lead to enzyme inhibition or activation, impacting cellular metabolism .

Antitumor Activity

Studies have demonstrated that 3-AMP exhibits antitumor properties. It has been evaluated against murine models of lung carcinoma and melanoma, showing improved efficacy compared to its parent compounds. Specifically, phosphate prodrugs of 3-AMP have been synthesized that enhance its biological activity and safety profiles, suggesting potential as novel anticancer agents .

Enzyme Inhibition

3-AMP has been identified as a potent inhibitor of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis. Inhibitors of RR are crucial for cancer therapy as they can impede cellular replication. This compound's ability to bind effectively to the enzyme's active site positions it as a candidate for further development in cancer treatments .

Case Studies

- Antitumor Efficacy : A study reported that phosphate prodrugs of 3-AMP displayed enhanced antitumor activity against murine models, indicating its potential as an effective treatment option for cancers .

- Enzyme Inhibition : Another investigation highlighted that derivatives of 3-AMP demonstrated high affinity for RR, suggesting that modifications could lead to more effective inhibitors for therapeutic use against tumors .

Comparative Analysis

The following table summarizes the biological activities and applications of this compound compared to similar compounds:

| Compound | Antitumor Activity | Enzyme Inhibition | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Strong | Moderate |

| 2-Amino-4-methylpyridine | Moderate | Weak | Significant |

| 3-Aminopyridine | Low | Moderate | Low |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-4-methylpyridine, and what are their key intermediates?

The synthesis of this compound typically involves reduction of nitro precursors or nucleophilic substitution. For example, 4-nitro-2,3,5-trimethylpyridine-N-oxide can be reduced using hydrazine hydrate and Raney nickel in ethanol under reflux, followed by crystallization to yield amino-substituted derivatives . Another approach involves reacting α-chloro carbocations with ammonia or amines, as seen in analogous pyridine derivative syntheses . Key intermediates include nitro precursors and halogenated intermediates (e.g., bromo- or chloro-methylpyridines), which undergo substitution or catalytic reduction.

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the pyridine ring. Infrared (IR) spectroscopy identifies functional groups like NH₂. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography (as used for related compounds) resolves hydrogen-bonding networks and crystal packing, which influence reactivity and stability .

Q. What safety protocols are recommended for handling this compound in the lab?

Safety measures include wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, wash with soap and water (P302+352). Avoid inhalation (use fume hoods) and store in locked, dry conditions (P405). Spills should be collected using inert absorbents and disposed of per local regulations (P501) .

Advanced Research Questions

Q. How does the methyl group’s position influence the electronic and steric properties of this compound in coordination chemistry?

The methyl group at the 4-position introduces steric hindrance, affecting ligand-metal binding modes. Electronically, it donates weakly via hyperconjugation, modulating the pyridine ring’s basicity. This impacts the formation of Schiff base ligands and metal complexes, as seen in studies of analogous pyridinamine derivatives . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in reaction yields when synthesizing this compound derivatives?

Contradictions often arise from competing pathways (e.g., over-reduction or byproduct formation). Optimization includes:

- Temperature control during hydrazine reductions to prevent side reactions .

- Using protecting groups for the amino moiety during functionalization .

- Screening catalysts (e.g., Pd/C vs. Raney nickel) to improve selectivity . Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .

Q. How can hydrogen-bonding interactions in this compound crystals inform material design?

X-ray studies of related compounds show that N–H···N and N–H···O hydrogen bonds form supramolecular networks, creating channels or layered structures. These interactions enhance thermal stability and solubility profiles. For example, 4-Amino-2,3,5-trimethylpyridine monohydrate forms a 3D network via Owater–H···Npyridine bonds, suggesting potential for designing porous materials .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for fused heterocycles like imidazopyridines. For instance, reacting halogenated derivatives with nucleophiles (e.g., cyanide or thiocyanate) can yield pharmacologically active compounds. The amino group facilitates cyclization and functionalization, as demonstrated in antiviral agent synthesis .

Q. Methodological Notes

- Synthetic Optimization : Use kinetic studies to identify rate-limiting steps in nitro reductions .

- Computational Tools : Employ Gaussian or ORCA for modeling reaction mechanisms and electronic effects .

- Crystallography : Submit crystals to synchrotron facilities for high-resolution diffraction data .

属性

IUPAC Name |

4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-2-3-8-4-6(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKMZYWDWWIWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187867 | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-27-1 | |

| Record name | 3-Amino-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PYRIDINAMINE, 4-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HN55RQ07B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。